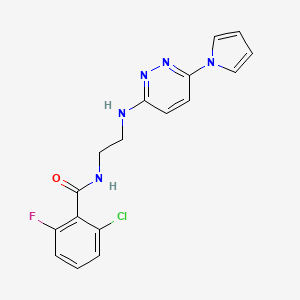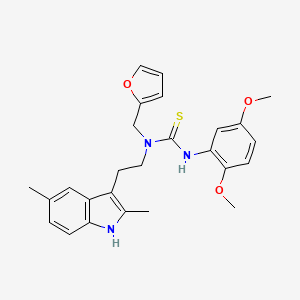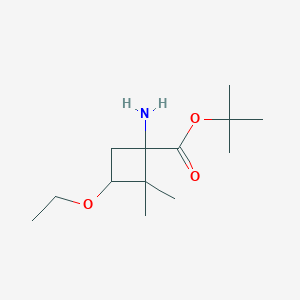
(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone” is a compound with a benzofuran core . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods such as the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods include the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis , and the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis
The molecular formula of “this compound” is C15H9ClO3 . Its average mass is 272.683 Da and its monoisotopic mass is 272.024017 Da .Chemical Reactions Analysis
Benzofuran compounds are versatile and can undergo various chemical reactions. For instance, substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .科学的研究の応用
CHBM has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of organic materials such as polymers and nanomaterials. Additionally, CHBM has been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein folding.
作用機序
Target of Action
It’s known that benzofuran derivatives, which this compound is a part of, have been found to be active towards different clinically approved targets . Similarly, indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of benzofuran and indole derivatives that these compounds interact with their targets in a way that stimulates various biological activities .
Biochemical Pathways
It’s known that benzofuran and indole derivatives can influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Benzofuran and indole derivatives are known to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-hiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Action Environment
It’s known that the structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
実験室実験の利点と制限
CHBM has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it an ideal compound for use in organic synthesis experiments. Additionally, it is highly soluble in common organic solvents, which makes it ideal for use in biochemical experiments. However, it is important to note that CHBM is a relatively unstable compound, which can limit its usefulness in certain experiments.
将来の方向性
There are a variety of potential future directions for research involving CHBM. One potential direction is to further explore its mechanism of action, in order to better understand how it interacts with enzymes and proteins. Additionally, further research could be done to explore its potential applications in organic synthesis, pharmacology, and biochemistry. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of various diseases. Finally, further research could be done to explore its potential toxicity, in order to ensure its safe use in laboratory and therapeutic settings.
合成法
CHBM can be synthesized through a variety of methods. The most common method involves the reaction of 4-chlorophenol and 5-hydroxybenzofuran in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction of these two compounds produces CHBM as well as other byproducts. Another method involves the reaction of 4-chlorophenol and 5-hydroxybenzofuran in the presence of a strong acid such as sulfuric acid or hydrochloric acid. This method produces CHBM as well as other byproducts.
特性
IUPAC Name |
(4-chlorophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCNGBYJXSLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)
![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)




![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)

![3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2897697.png)
![3-(4-methoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2897698.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)
